molecular formula C18H21NO4 B5645594 7-methoxy-3-[5-(methoxymethyl)-2-furoyl]-2,3,4,5-tetrahydro-1H-3-benzazepine

7-methoxy-3-[5-(methoxymethyl)-2-furoyl]-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No. B5645594
M. Wt: 315.4 g/mol
InChI Key: LNSJKDVMUNOYBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar benzazepine derivatives involves multiple steps, including chloromethylation, cyanide reaction, hydrolysis, thermal cyclization, and hydride reduction. Such a process allows for the introduction of various substituents, resulting in a wide range of benzazepine compounds. For example, Pecherer, Sunbury, and Brossi (1972) described a novel synthesis approach for aromatic methoxy and methylenedioxy substituted benzazepines, highlighting the versatility of these synthesis methods in creating complex organic molecules (Pecherer, Sunbury, & Brossi, 1972).

Molecular Structure Analysis

Structural analysis of benzazepine derivatives reveals the importance of substituent effects on the overall molecular conformation and stability. For instance, Acosta et al. (2009) investigated the isomorphism and crystal structure variations among hydroxy-vinyl-tetrahydro-benzazepine analogs, illustrating how minor changes in substituents can significantly affect the molecular packing and hydrogen bonding patterns within the crystal lattice (Acosta et al., 2009).

Chemical Reactions and Properties

Benzazepines undergo various chemical reactions, including N-demethylation, hydroxylation, and glucuronidation, as part of their metabolic pathways. These reactions are crucial for understanding the chemical behavior and potential biological interactions of benzazepine derivatives. Nordholm et al. (1992) identified major metabolites of a specific benzazepine compound, demonstrating the compound's metabolic transformation through N-demethylation and hydroxylation (Nordholm et al., 1992).

Physical Properties Analysis

The physical properties of benzazepine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and substituents. Research on the crystal structure and isomorphism among benzazepine analogs provides insights into the relationship between molecular conformation and physical properties, as demonstrated by studies on hydroxy-vinyl-tetrahydro-benzazepine and its analogs (Acosta et al., 2009).

properties

IUPAC Name

[5-(methoxymethyl)furan-2-yl]-(7-methoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-21-12-16-5-6-17(23-16)18(20)19-9-7-13-3-4-15(22-2)11-14(13)8-10-19/h3-6,11H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSJKDVMUNOYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(O1)C(=O)N2CCC3=C(CC2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-3-[5-(methoxymethyl)-2-furoyl]-2,3,4,5-tetrahydro-1H-3-benzazepine

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